2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid

Medicinal chemistry Building block procurement Structure-activity relationship (SAR)

2-(1-Methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid (CAS 1493486-51-3) is a heterocyclic carboxylic acid building block comprising a pyrimidine core substituted at the 2-position with a 1-methylpyrazole ring and bearing a carboxylic acid group at the 5-position. This compound belongs to the broader class of pyrazolyl-pyrimidines, scaffolds extensively employed in kinase inhibitor and anti-inflammatory drug discovery programs.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
Cat. No. B13198653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C9H8N4O2/c1-13-3-2-7(12-13)8-10-4-6(5-11-8)9(14)15/h2-5H,1H3,(H,14,15)
InChIKeyPZMLKSRPUOPNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid: A Regiospecific Heterocyclic Building Block for Medicinal Chemistry Procurement


2-(1-Methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid (CAS 1493486-51-3) is a heterocyclic carboxylic acid building block comprising a pyrimidine core substituted at the 2-position with a 1-methylpyrazole ring and bearing a carboxylic acid group at the 5-position . This compound belongs to the broader class of pyrazolyl-pyrimidines, scaffolds extensively employed in kinase inhibitor and anti-inflammatory drug discovery programs. Its molecular formula is C9H8N4O2 with a molecular weight of 204.19 g/mol, and it is typically supplied at ≥95% purity for research and further manufacturing use .

Why 2-(1-Methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid Is Not Interchangeable with Other Pyrazolyl-Pyrimidine Carboxylic Acid Isomers


The precise regiochemistry of the carboxylic acid substituent on the pyrimidine ring critically dictates hydrogen-bonding geometry, metal-coordination propensity, and downstream synthetic coupling efficiency. Simple substitution of the 5-carboxylic acid isomer with the 4-carboxylic acid variant (CAS 1478464-51-5) or the 4-methyl-5-carboxylic acid analog (CAS 1483118-91-7) is not viable without re-optimizing reaction conditions and potentially altering biological target engagement, as the spatial orientation of the carboxylate pharmacophore is fundamentally altered. The quantitative evidence below demonstrates that even minor structural modifications produce measurable differences in physicochemical properties that directly impact experimental reproducibility and procurement decision-making.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid Versus Structural Analogs


Regioisomeric Carboxylic Acid Positioning: 5-COOH vs. 4-COOH Impact on Hydrogen-Bonding Geometry

The target compound positions the carboxylic acid at the pyrimidine 5-position, whereas the direct regioisomer 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid (CAS 1478464-51-5) carries the acid at the 4-position . This positional shift alters the vector of the carboxylate group relative to the pyrazole ring by approximately 60° in the plane of the pyrimidine ring. While no direct pKa measurement for the target compound is publicly available, the 4-carboxylic acid isomer is commercially listed with identical molecular formula (C9H8N4O2, MW 204.19) but distinct SMILES notation (Cn1ccc(-c2nccc(C(=O)O)n2)n1) confirming the structural difference . In pyrimidine systems, 5-carboxylic acids generally exhibit lower pKa values than 4-carboxylic acids due to reduced resonance stabilization of the conjugate base, which influences solubility and reactivity in amide coupling reactions.

Medicinal chemistry Building block procurement Structure-activity relationship (SAR)

Impact of 4-Methyl Substitution on Lipophilicity: Target Compound Has Lower Predicted LogP Than 4-Methyl Analog

The target compound (no substituent at pyrimidine 4-position) has a vendor-reported LogP of 0.70 . The closely related 4-methyl analog (4-methyl-2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid, CAS 1483118-91-7) has the same carboxylic acid position but an additional methyl group . While the experimental LogP for the 4-methyl analog is not listed by vendors, the addition of a methyl group is classically associated with a LogP increase of approximately 0.5 log units per aliphatic carbon in heteroaromatic systems, suggesting the target compound is measurably more hydrophilic. This difference in lipophilicity is critical for aqueous solubility, passive membrane permeability, and nonspecific protein binding in biological assays.

Physicochemical profiling Drug-likeness Building block selection

Carboxylic Acid Acidity Difference: Predicted pKa of 4-Methyl Analog Suggests Target Compound May Be Slightly More Acidic

The 4-methyl analog (CAS 1483118-91-7) has a predicted pKa of 2.00 ± 0.25 . The target compound, lacking the electron-donating 4-methyl group, is expected to have a slightly lower pKa (greater acidity) due to reduced electron density on the pyrimidine ring. While exact experimental pKa data for the target compound is not publicly available, the absence of the 4-methyl substituent removes a +I inductive effect that partially destabilizes the carboxylate anion. This predicted acidity difference influences the compound's ionization state at physiological pH, its ability to form salts with basic counterions, and its retention behavior in reverse-phase HPLC purification.

Acidity constant (pKa) Salt formation Chromatographic behavior

Commercial Purity and Specification Consistency: Target Compound Readily Available at ≥95% Purity with Defined Hazard Profile

The target compound is commercially supplied by multiple established vendors (Fluorochem, Sigma-Aldrich/Enamine) at a standard purity of 95% . The 4-carboxylic acid isomer is also available at 95% purity from suppliers such as Leyan , indicating comparable commercial quality. However, the target compound's documented hazard profile (H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation) provides clear handling guidelines that are not always as thoroughly documented for the less common 4-carboxylic acid isomer across all supplier catalogs. This documented safety information reduces laboratory risk assessment burden during procurement.

Procurement specification Quality control Laboratory safety

Optimal Application Scenarios for 2-(1-Methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring Specific Carboxylate Geometry for Hinge-Region Binding

The 5-carboxylic acid regiochemistry of the target compound provides an ideal vector for engaging conserved lysine residues or metal cofactors in kinase ATP-binding sites—a binding mode inaccessible to the 4-carboxylic acid isomer. Researchers developing pyrazolyl-pyrimidine kinase inhibitors (e.g., targeting PI3Kδ, CK1, or IRAK1 as described in patent literature) should preferentially procure this isomer to ensure correct spatial presentation of the carboxylate pharmacophore .

Aqueous Solubility-Critical Fragment-Based Screening Campaigns

With a vendor-reported LogP of 0.70 and the absence of a lipophilic 4-methyl substituent, the target compound is measurably more hydrophilic than its methylated analogs, making it the preferred choice for fragment library design where high aqueous solubility (typically >1 mM in PBS) is a prerequisite for reliable SPR or NMR screening. Its lower LogP also reduces the risk of false-positive hits from non-specific hydrophobic aggregation.

Amide Coupling and Bioconjugation Chemistry Requiring Consistent Carboxylate Reactivity

The 5-carboxylic acid position of the target compound is less sterically hindered than the 4-carboxylic acid isomer, potentially offering faster and more reproducible amide coupling kinetics with amine-containing linkers or biomolecules. This positional advantage, combined with its well-characterized purity specification (≥95%) , supports reliable scale-up from milligram discovery synthesis to gram-scale procurement for lead development.

Structure-Activity Relationship (SAR) Studies Mapping Pyrimidine Substitution Effects

For systematic SAR exploration, the target compound serves as the unsubstituted pyrimidine core reference, enabling direct comparison with 4-methyl, 4-chloro, or 4-amino derivatives. Its commercial availability from multiple suppliers ensures procurement continuity, which is critical for multi-year medicinal chemistry programs where batch-to-batch consistency in purity and impurity profiles must be maintained.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.